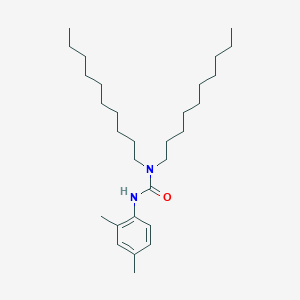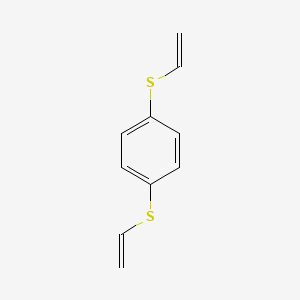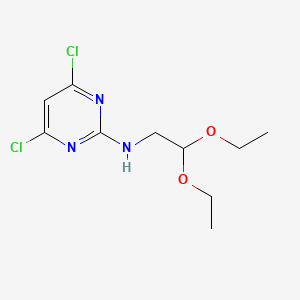![molecular formula C21H26N2O4S B14413350 3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide CAS No. 80617-46-5](/img/structure/B14413350.png)
3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is an organic compound with a complex structure It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a carbamothioyl group linked to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through ethylation reactions, while the carbamothioyl group is added via a thiourea derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups may yield ethyl esters or carboxylic acids, while reduction of the carbamothioyl group results in primary or secondary amines.
Scientific Research Applications
3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The ethoxy groups and carbamothioyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide
- 3,4,5-Triethoxy-N-(2-ethyl-6-methylphenyl)benzamide
Uniqueness
3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
80617-46-5 |
|---|---|
Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28) |
InChI Key |
XJQMLNGZXLQCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


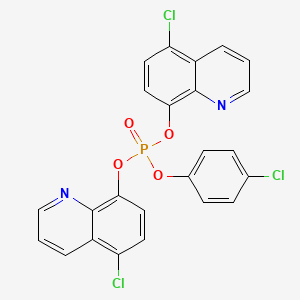
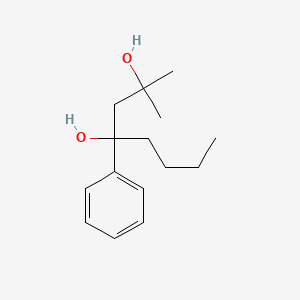
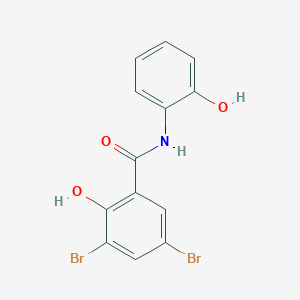
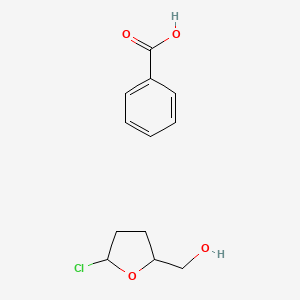

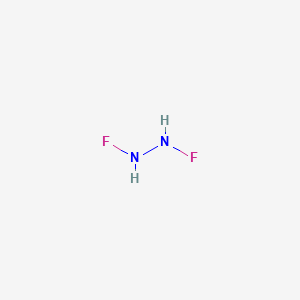
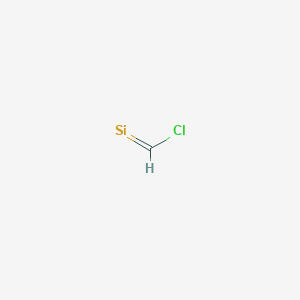
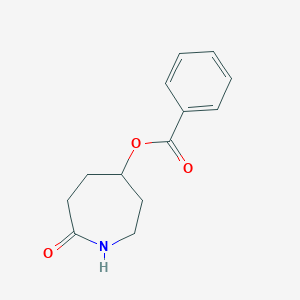

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)

